Conformational Flexibility and Ring‑Flipping Barrier: Selenium Heterocycles Show Lower Activation Barriers Than Sulfur Analogs
Computational modeling of the six‑membered analogues 1,3‑dioxane, 1,3‑dithiane, and 1,3‑diselenane at the B3LYP/6‑31G* and MP2/6‑31G* levels reveals that the ring‑flipping barrier decreases monotonically as the heteroatom descends Group 16. The LP(e)M1→σ*C2‑M3 stabilization energy drops from 12.66 kcal mol⁻¹ (O) to 6.73 kcal mol⁻¹ (S) to 5.33 kcal mol⁻¹ (Se). Although this is a class‑level inference from six‑membered rings, the trend is governed by fundamental orbital‑energy and polarizability effects that apply equally to the five‑membered 1,3‑diselenolane ring [1]. The lower barrier translates to faster ring interconversion and more flexible conformational landscapes compared to the corresponding 1,3‑dithiolane.
| Evidence Dimension | LP(e)M1→σ*C2‑M3 resonance energy and ring‑flipping barrier |
|---|---|
| Target Compound Data | Inferred for 1,3‑diselenolane: LP(e)M1→σ*C2‑M3 ≈ 5.3 kcal mol⁻¹ (Se analog trend) |
| Comparator Or Baseline | 1,3‑Dioxane (O): 12.66 kcal mol⁻¹; 1,3‑Dithiane (S): 6.73 kcal mol⁻¹; 1,3‑Diselenane (Se): 5.33 kcal mol⁻¹ [direct computed values for six‑membered rings] |
| Quantified Difference | Resonance energy reduction of ~7.3 kcal mol⁻¹ vs O analog and ~1.4 kcal mol⁻¹ vs S analog |
| Conditions | B3LYP/6‑31G*//B3LYP/6‑31G* and MP2/6‑31G*//B3LYP/6‑31G* level of theory; gas phase |
Why This Matters
Significantly lower conformational barriers affect the temperature‑dependent dynamics of selenium‑containing ligands in coordination chemistry and may influence the rate‑determining steps of ring‑opening reactions, impacting synthetic strategy selection.
- [1] Nori‑Shargh, D., & Rafatpanah, S. (2008). Stereoelectronic Effects on the Conformational Properties of 1,3‑Dioxane, 1,3‑Dithiane, and 1,3‑Diselenane: An Ab Initio Study and NBO Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2399–2409. View Source
